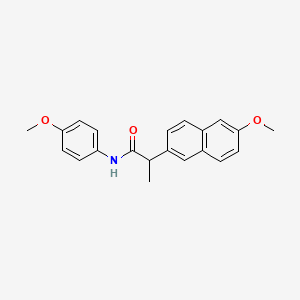

2-(6-methoxy-2-naphthyl)-N-(4-methoxyphenyl)propanamide

Description

2-(6-Methoxy-2-naphthyl)-N-(4-methoxyphenyl)propanamide is an amide derivative of naproxen [(S)-2-(6-methoxy-2-naphthyl)propanoic acid], a non-steroidal anti-inflammatory drug (NSAID). The compound features a naphthyl core with a methoxy group at position 6, a propanamide backbone, and a 4-methoxyphenyl substituent on the amide nitrogen.

Properties

Molecular Formula |

C21H21NO3 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)-N-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C21H21NO3/c1-14(21(23)22-18-7-10-19(24-2)11-8-18)15-4-5-17-13-20(25-3)9-6-16(17)12-15/h4-14H,1-3H3,(H,22,23) |

InChI Key |

WYHLGDOTSACGBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxy-2-naphthyl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 6-methoxy-2-naphthylamine and 4-methoxybenzoyl chloride.

Amidation Reaction: The 6-methoxy-2-naphthylamine undergoes an amidation reaction with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxy-2-naphthyl)-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield hydroxylated or carbonylated derivatives, while reduction of the amide group may produce the corresponding amine.

Scientific Research Applications

2-(6-methoxy-2-naphthyl)-N-(4-methoxyphenyl)propanamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-methoxy-2-naphthyl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues Derived from Naproxen

a. N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Structure : Features a bulky 2,2-diphenylethyl group instead of 4-methoxyphenyl.

- Synthesis : Prepared via DCC-mediated coupling of naproxen with 2,2-diphenylethylamine .

- Properties: Characterized by melting point, NMR, UV, and IR spectra.

b. N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Structure : Substituted with a 3-chlorophenethyl group.

- Synthesis : Derived from naproxen and 3-chlorophenethylamine.

- Properties : Demonstrated similar spectroscopic profiles but altered lipophilicity due to the chlorine atom, which may influence receptor binding .

c. N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Structure : Incorporates a serotonin-like indole moiety.

- Applications: Potential dual activity as an NSAID and serotonin modulator, suggesting CNS applications .

Bioactive Analogues with Antimicrobial and Antitumor Properties

a. N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide (4a–c)

- Structure : Contains sulfonamide groups at the N-aryl position.

- Activity : Exhibited potent antibacterial and antifungal effects (MIC values: 2–8 µg/mL) against S. aureus and C. albicans. The sulfonamide moiety enhances hydrogen bonding with microbial targets .

b. 2-(6-Methoxynaphthalen-2-yl)-N-((5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)propanamide (12)

- Structure : Features a triazole-thione group.

- Activity : Demonstrated broad-spectrum antimicrobial activity, attributed to the triazole’s ability to disrupt microbial enzyme systems .

c. Antitumor Hydroxamic Acid Derivatives (e.g., Compound 1D)

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogues

*Calculated based on molecular formula.

Biological Activity

2-(6-Methoxy-2-naphthyl)-N-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its cytotoxic effects, antibacterial properties, and mechanisms of action.

Chemical Structure

The chemical formula for this compound is . Its structure includes a naphthyl ring and methoxy groups that contribute to its biological properties.

Biological Activity Overview

Research indicates that derivatives of naphthalene compounds, including this compound, exhibit various biological activities. These include:

- Anticancer Activity : Several studies have highlighted the cytotoxic effects of naphthoquinone derivatives on tumor cells, suggesting that similar structures may also induce apoptosis in cancer cells.

- Antibacterial and Antifungal Properties : Recent findings suggest that naphthalene derivatives can inhibit the growth of certain bacterial and fungal strains.

Cytotoxicity Studies

A study focused on the cytotoxic effects of this compound demonstrated significant activity against various cancer cell lines. The compound was tested using standard assays to determine its half-maximal inhibitory concentration (IC50).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.8 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.4 | Cell cycle arrest |

| A549 (lung cancer) | 18.3 | Apoptotic pathway activation |

The results indicated that the compound effectively induced apoptosis, characterized by increased levels of early and late apoptotic cells.

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promise as an antibacterial agent. Research conducted on various bacterial strains revealed the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak |

| Pseudomonas aeruginosa | 16 | Strong |

The antibacterial activity suggests a potential for development into therapeutic applications against resistant bacterial strains.

The mechanisms underlying the biological activity of this compound include:

- Apoptosis Induction : The compound triggers apoptotic pathways leading to cell death in cancer cells.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, particularly in cancer cell lines.

- Reactive Oxygen Species Generation : Increased oxidative stress has been noted as a contributing factor to its cytotoxic effects.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

- Study on Tumor Xenografts : In a mouse model with human tumor xenografts, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

- Antibacterial Efficacy in Animal Models : In another study, administration of the compound showed reduced bacterial load in infected mice, supporting its potential as an antibacterial treatment.

Q & A

Q. How do isotopic labeling studies elucidate metabolic pathways?

Q. What spectroscopic methods differentiate polymorphic forms of the compound?

- Methodological Answer : Differential scanning calorimetry (DSC) detects melting-point variations, while Raman spectroscopy distinguishes crystalline vs. amorphous forms. Solid-state NMR resolves hydrogen-bonding networks critical for solubility .

Contradiction & Validation

Q. Why do some studies report anti-inflammatory activity while others emphasize antimicrobial effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.